molecular formula C12H15F2NO2 B8229457 1-benzyl-3,3-Difluoropiperidin-4-one hydrate

1-benzyl-3,3-Difluoropiperidin-4-one hydrate

Cat. No.: B8229457
M. Wt: 243.25 g/mol
InChI Key: KDBQJZLMKOQERI-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-Difluoropiperidin-4-one hydrate is a chemical compound with the molecular formula C12H15F2NO2 and a molar mass of 243.25 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two fluorine atoms at the 3-position and a benzyl group at the 1-position. The hydrate form indicates that the compound includes water molecules in its crystalline structure.

Preparation Methods

The synthesis of 1-Benzyl-3,3-Difluoropiperidin-4-one hydrate typically involves the following steps:

Chemical Reactions Analysis

1-Benzyl-3,3-Difluoropiperidin-4-one hydrate undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3,3-Difluoropiperidin-4-one hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-Difluoropiperidin-4-one hydrate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability. The benzyl group may facilitate interactions with hydrophobic pockets in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

1-Benzyl-3,3-Difluoropiperidin-4-one hydrate can be compared with other piperidine derivatives:

    1-Benzyl-3,3-Difluoropiperidin-4-one: The non-hydrate form, which lacks water molecules in its structure.

    1-Benzyl-3-Methylpiperidin-4-one: A similar compound with a methyl group instead of fluorine atoms.

    Methyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate: Another derivative with a carboxylate group.

These comparisons highlight the unique properties of this compound, such as its enhanced stability and potential biological activity due to the presence of fluorine atoms.

Properties

IUPAC Name

1-benzyl-3,3-difluoropiperidin-4-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO.H2O/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBQJZLMKOQERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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